molecular formula C10H17NOS2 B14537414 1-Piperidinecarbodithioic acid, 3-oxobutyl ester CAS No. 61997-87-3

1-Piperidinecarbodithioic acid, 3-oxobutyl ester

Cat. No.: B14537414
CAS No.: 61997-87-3
M. Wt: 231.4 g/mol
InChI Key: POLHGMNITFNUDE-UHFFFAOYSA-N
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Description

1-Piperidinecarbodithioic acid, 3-oxobutyl ester is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarbodithioic acid, 3-oxobutyl ester typically involves the esterification of 1-Piperidinecarbodithioic acid with 3-oxobutanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or tosic acid to promote the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarbodithioic acid, 3-oxobutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

1-Piperidinecarbodithioic acid, 3-oxobutyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidinecarbodithioic acid, 3-oxobutyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation. Detailed studies on its mechanism of action are essential to understand its biological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Oxobutyl piperidine-1-carbodithioate: Shares a similar structure but may have different reactivity and applications.

    Piperidine derivatives: A broad class of compounds with varying functional groups and properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its role in various scientific research areas highlight its importance in the field of chemistry and beyond .

Properties

CAS No.

61997-87-3

Molecular Formula

C10H17NOS2

Molecular Weight

231.4 g/mol

IUPAC Name

3-oxobutyl piperidine-1-carbodithioate

InChI

InChI=1S/C10H17NOS2/c1-9(12)5-8-14-10(13)11-6-3-2-4-7-11/h2-8H2,1H3

InChI Key

POLHGMNITFNUDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC(=S)N1CCCCC1

Origin of Product

United States

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